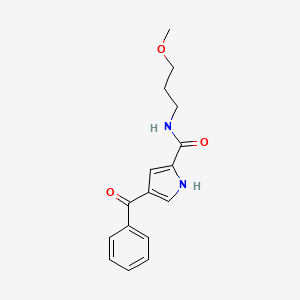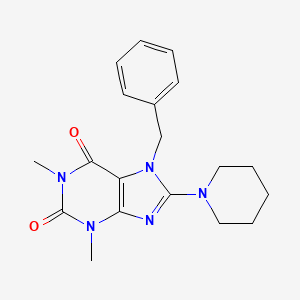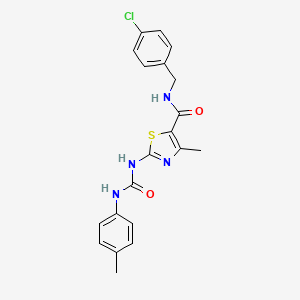
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings and the stereochemistry of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring could undergo reactions like alkylation, acylation, or halogenation. The benzoate group could participate in ester hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors like the size and shape of the molecule, the functional groups present, and the overall charge of the molecule would all influence its properties. These could include things like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been investigated for its antibacterial properties. In vitro studies evaluated its effectiveness against both gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa). Comparisons were made with the corresponding ligands, and the results indicated enhanced antibacterial activity for the metal complexes formed with palladium .
Antifungal Activity
The same compound was also tested for antifungal efficacy. In vitro antifungal evaluations were conducted against two fungal strains: Candida albicans and Saccharomyces cerevisiae. The metal complexes exhibited improved antifungal activity compared to the parent hydrazones .
Interaction with Bovine Serum Albumin (BSA)
Fluorescence spectroscopy studies explored the interaction between the ligands and their Pd(II) complexes with bovine serum albumin (BSA). Interestingly, the complexes demonstrated stronger binding affinity to BSA proteins than their corresponding ligands. This interaction with BSA could have implications for drug delivery and bioavailability .
Potential as Anticancer Agents
While not explicitly mentioned in the cited study, it’s worth considering that palladium complexes have shown promise as potential anticancer agents. Further research could explore the compound’s cytotoxic effects on cancer cells and its mechanism of action .
Material Science Applications
Given the presence of pyrimidine scaffolds, this compound might find applications in material science. Pyrimidine-based molecules have been utilized in various materials, including polymers, liquid crystals, and organic semiconductors .
Inhibitors of Specific Enzymes or Pathways
Considering the structural features, this compound could be investigated as an inhibitor of specific enzymes or pathways. Researchers might explore its effects on targets such as kinases, proteases, or other biomolecules involved in disease pathways .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it could interact with biological targets like enzymes or receptors. The pyrimidine ring is a common structure in many biological molecules, like nucleotides, and could potentially interact with biological systems .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S2/c1-15-6-7-23-22(24-15)33-14-17-12-19(26)20(13-31-17)32-21(27)16-2-4-18(5-3-16)34(28,29)25-8-10-30-11-9-25/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXVCXXWQCHODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(N-Methyl-N-trifluoroacetyl)aminomethyl]phenylboronic acid pinacol ester](/img/structure/B2843119.png)
![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)
![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)







![Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate](/img/structure/B2843135.png)
![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)
![N-{3-methyl-4-[(propan-2-yl)carbamoyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2843141.png)